
2-Cyano-1H-pyrrol-1-yl methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-1H-pyrrol-1-yl methylcarbamate is a chemical compound that belongs to the class of pyrrole derivatives. Pyrrole is a five-membered aromatic heterocycle containing one nitrogen atom. Compounds containing pyrrole rings are known for their diverse biological activities and are found in many natural products and pharmaceuticals
Preparation Methods
The synthesis of 2-Cyano-1H-pyrrol-1-yl methylcarbamate can be achieved through various synthetic routes. One common method involves the reaction of pyrrole with cyanoacetic acid and methyl isocyanate under controlled conditions. The reaction typically requires a catalyst such as a base (e.g., sodium hydroxide) and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
2-Cyano-1H-pyrrol-1-yl methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., toluene, dichloromethane), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions to optimize the reaction outcomes .
Scientific Research Applications
2-Cyano-1H-pyrrol-1-yl methylcarbamate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Cyano-1H-pyrrol-1-yl methylcarbamate involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The pyrrole ring can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the methylcarbamate moiety can undergo hydrolysis to release active intermediates that exert biological effects .
Comparison with Similar Compounds
2-Cyano-1H-pyrrol-1-yl methylcarbamate can be compared with other pyrrole derivatives, such as:
1-Methyl-2-pyrrolecarboxaldehyde: Known for its use in organic synthesis and as an intermediate in the production of pharmaceuticals.
2,5-Dimethyl-1H-pyrrole-3-carbonitrile: Studied for its potential anticancer and antimicrobial activities.
3,4-Dimethyl-1H-pyrrole-2,5-dione: Used in the synthesis of dyes and pigments.
Properties
Molecular Formula |
C7H7N3O2 |
|---|---|
Molecular Weight |
165.15 g/mol |
IUPAC Name |
(2-cyanopyrrol-1-yl) N-methylcarbamate |
InChI |
InChI=1S/C7H7N3O2/c1-9-7(11)12-10-4-2-3-6(10)5-8/h2-4H,1H3,(H,9,11) |
InChI Key |
LZDGWOQSYXGNEV-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)ON1C=CC=C1C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


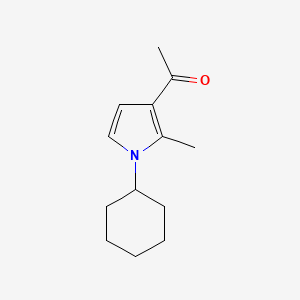
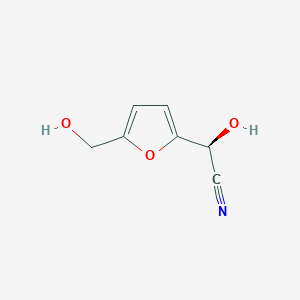
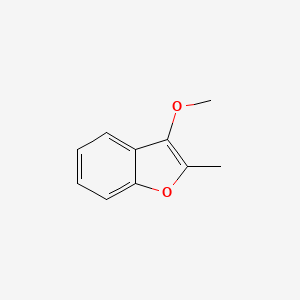
![2-Chloro-N-[(furan-2-yl)methyl]-3-nitro-4-phenoxybenzene-1-sulfonamide](/img/structure/B12884661.png)
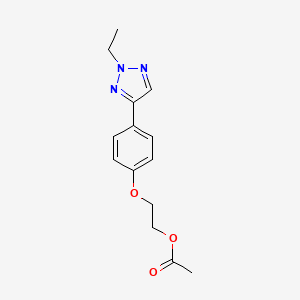
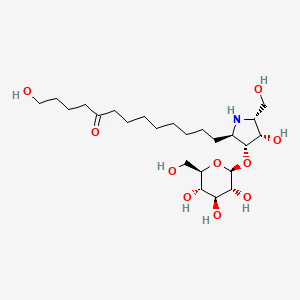
![[4-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)phenyl]acetic acid](/img/structure/B12884686.png)
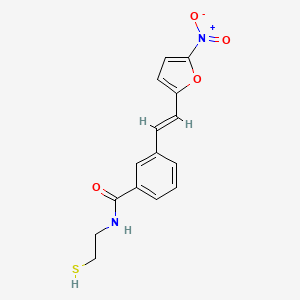
![4-[5-(2-Chloro-7-methylquinolin-3-yl)-1,2-oxazol-3(2H)-ylidene]-3-hydroxycyclohexa-2,5-dien-1-one](/img/structure/B12884701.png)
![5-Phenyl-4-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12884707.png)
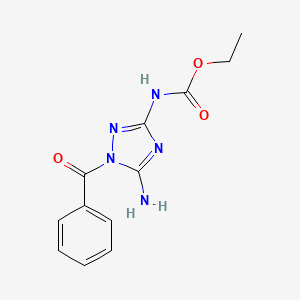
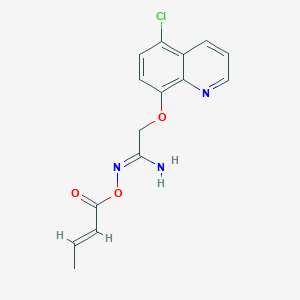
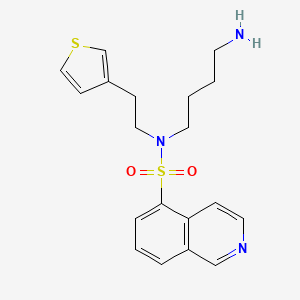
![4-Ethoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B12884728.png)
